molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No.: B7695044
CAS No.: 96789-56-9
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Description

2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups. This compound is known for its applications in the production of high-performance polymers and other industrial uses .

Mechanism of Action

Target of Action

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon . It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups .

Mode of Action

The mode of action of 2,6-DMN is primarily through its chemical reactions. It undergoes ammoxidation to give the 2,6-dicyanonaphthalene, which can be hydrogenated to bis (aminomethyl)naphthalene, a precursor to dyes .

Biochemical Pathways

The biochemical pathways involving 2,6-DMN are primarily related to its synthesis and its use in the production of other compounds. For instance, 2,6-DMN is mainly used for the preparation of 2,6-naphthalenedicarboxylic acid by oxidation of this compound in the liquid phase . This acid is a monomer for the production of high-performance polymers, in particular, poly (ethylene-2,6-naphthalene dicarboxylate) or shorter polyethylene naphthalate (PEN) .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine and feces .

Result of Action

It’s known that 2,6-dmn is used as a precursor in the synthesis of certain dyes . It’s also used in the production of high-performance polymers, which have superior strength and higher thermal resistance than more commonly used polymers .

Action Environment

The action of 2,6-DMN can be influenced by environmental factors. For instance, it’s known that 2,6-DMN is found in low concentrations in crude oil and coal tar . The separation of 2,6-DMN from these sources is difficult, expensive, and requires a number of operations such as selective crystallization and adsorption, in addition to any isomerization reactions . Therefore, the presence and concentration of 2,6-DMN in the environment can affect its availability and efficacy.

Preparation Methods

2,6-Dimethylnaphthalene can be synthesized through several methods:

Comparison with Similar Compounds

2,6-Dimethylnaphthalene is compared with other dimethylnaphthalene isomers such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene. The uniqueness of this compound lies in its high selectivity and yield in certain catalytic processes, making it a preferred intermediate for polymer production . Other similar compounds include:

Properties

IUPAC Name

2,6-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGYNBBAUIYTWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID0029187
Record name 2,6-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,6-Dimethylnaphthalene
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CAS No.

581-42-0, 96789-56-9
Record name 2,6-Dimethylnaphthalene
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Record name 2,6-Dimethylnaphthalene
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Record name Naphthalene, 2,6-(or 2,7)-dimethyl-
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Record name 2,6-DIMETHYLNAPHTHALENE
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Record name Naphthalene, 2,6-dimethyl-
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Record name 2,6-Dimethylnaphthalene
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Record name 2,6-dimethylnaphthalene
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Synthesis routes and methods I

Procedure details

A method for isomerizing dimethylnaphthalene (DMN) in the gaseous phase in the presence of a solvent comprising an aromatic hydrocarbon having a boiling point of at most 150° C., e.g., benzene, under atmospheric pressure by using a catalyst comprising a hydrogen-form of mordenite. According to the method, the objective 2,6-DMN can be produced with a minimal content of impurities and the 2,6-DMN can be stably produced in high selectivity and high yield under mild reaction conditions for a long period of time, while suppressing side reactions.
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Synthesis routes and methods II

Procedure details

contacting p-(2-methylbutyl)toluene or p-(2-methylbutenyl)toluene under dehydrocyclization conditions with a catalyst comprising supported chromium oxide modified with K2CO3 to produce 2,6-dimethylnaphthalene with simultaneous fragmentation of C12-alkylindanes or -indenes.
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Synthesis routes and methods III

Procedure details

The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.
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Synthesis routes and methods IV

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.
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mordenite
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203
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylnaphthalene
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylnaphthalene
Reactant of Route 3
2,6-Dimethylnaphthalene
Reactant of Route 4
2,6-Dimethylnaphthalene
Reactant of Route 5
2,6-Dimethylnaphthalene
Reactant of Route 6
2,6-Dimethylnaphthalene

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